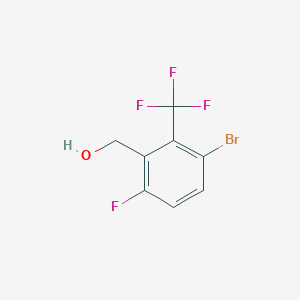

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

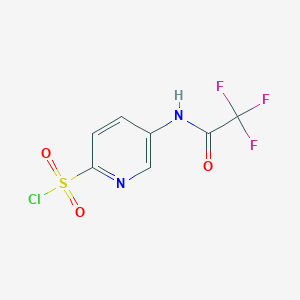

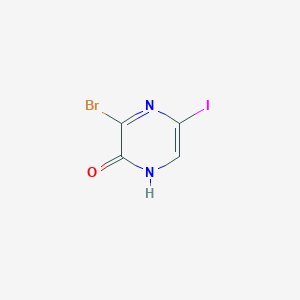

“3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 2090282-94-1 . It has a molecular weight of 273.02 . The IUPAC name for this compound is (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)methanol .

Molecular Structure Analysis

The InChI code for “3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol” is 1S/C8H5BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-2,14H,3H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol” is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Practical Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, a precursor for non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluorinated intermediates in pharmaceutical manufacturing. The development of practical, large-scale synthesis methods for such compounds highlights their significance in medicinal chemistry and industrial applications (Qiu et al., 2009).

Fluoroalkylation in Aqueous Media

The fluoroalkylation process, essential for incorporating fluorinated groups into pharmaceuticals, agrochemicals, and functional materials, has been adapted to use water as a (co)solvent, aligning with the principles of green chemistry. This adjustment addresses environmental concerns and opens new possibilities for environmentally friendly synthesis methods (Song et al., 2018).

Biological and Environmental Applications

Biodegradation of Fluorinated Substances

Research on the biodegradation of fluorinated alkyl substances reveals the dual nature of their incorporation into molecules. While offering benefits like chemical stability and unique properties, their environmental persistence and potential toxicity necessitate comprehensive studies on their degradation, fate, and impact on the environment (Frömel & Knepper, 2010).

CF Bond Activation for Synthesis

The activation of C-F bonds in aliphatic fluorides provides innovative methodologies for synthesizing new fluorinated building blocks. This process, involving Lewis acids, superacids, and metal mediation, underscores the role of fluorinated compounds in developing diverse and versatile synthetic routes (Shen et al., 2015).

Pharmacological and Drug Design Applications

Trifluoromethyl in Antitubercular Drug Design

The inclusion of trifluoromethyl groups in antitubercular agents significantly improves their pharmacodynamic and pharmacokinetic properties. This application demonstrates the strategic use of fluorinated groups in enhancing the efficacy and potency of pharmaceutical compounds, emphasizing the importance of specific functional group placement in drug design (Thomas, 1969).

properties

IUPAC Name |

[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-2,14H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXZBMMSYWBNFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)

![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2416500.png)

![2-imino-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2416501.png)

![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2416503.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2416505.png)